Nagstatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nagstatin is a glycosidase inhibitor originally isolated from the fermentation broth of Streptomyces amakusaensis MG846-fF3. This compound has garnered attention due to its ability to inhibit specific enzymes, particularly N-acetyl-β-D-glucosaminidase, which plays a crucial role in carbohydrate metabolism and cell signaling processes. The structure of nagstatin features a complex arrangement of functional groups that contribute to its biological activity, making it an important compound in biochemical research and potential therapeutic applications .

- Inter- and Intra-molecular Nucleophilic Reactions: The synthesis process utilizes protected l-ribofuranose as a starting material. The imidazole moieties participate in nucleophilic attacks that facilitate the formation of the nagstatin structure. This process also involves regioselective introduction of a carboxymethyl group, which is critical for the compound's activity .

- Reductive Amination: This reaction is employed to attach diamine linkers to polysaccharide chains, enhancing the compound's interaction with target enzymes .

Nagstatin exhibits significant biological activity as an inhibitor of glycosidases, particularly N-acetyl-β-D-glucosaminidase. This inhibition can affect various biological processes, including:

- Carbohydrate Metabolism: By inhibiting glycosidases, nagstatin can alter the metabolism of carbohydrates, which may have implications for diseases related to glucose metabolism.

- Potential Antitumor Activity: Preliminary studies suggest that nagstatin may possess antitumor properties due to its ability to disrupt cellular signaling pathways mediated by glycosylation processes .

The total synthesis of nagstatin has been achieved through several methods, including:

- From Protected l-Ribofuranose: This method involves intricate synthetic pathways utilizing nucleophilic reactions as described previously. The detailed steps include protecting groups that are later removed to yield the final compound .

- Synthesis of Analogs: Researchers have synthesized various analogs of nagstatin using similar starting materials like l-ribo- and xylofuranoses. These analogs are designed to explore structure-activity relationships and improve inhibitory potency against target enzymes .

Nagstatin has several potential applications:

- Pharmaceutical Development: Due to its inhibitory effects on glycosidases, nagstatin is being studied for its potential use in treating metabolic disorders and certain cancers.

- Biochemical Research: It serves as a valuable tool for studying enzyme mechanisms and carbohydrate metabolism pathways in various biological contexts.

Studies on nagstatin's interactions with enzymes have revealed:

- Enzyme Kinetics: Nagstatin's inhibition mechanism has been characterized through enzyme kinetics studies, demonstrating its competitive inhibition against N-acetyl-β-D-glucosaminidase.

- Structural Analysis: X-ray crystallography has been employed to elucidate the binding interactions between nagstatin and its target enzymes, providing insights into how structural features influence activity .

Nagstatin shares structural and functional similarities with several other compounds known for their glycosidase inhibitory activities. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| PUGNAc | Similar imidazole moiety | Inhibitor of O-GlcNAcase | Hybrid structure with imidazole |

| Swainsonine | Similar sugar backbone | Inhibitor of N-acetyl-β-D-glucosaminidase | Alkaloid derived from plants |

| 1-Deoxynojirimycin | Similar sugar configuration | Inhibitor of α-glucosidases | Derived from microbial sources |

Nagstatin's uniqueness lies in its specific inhibitory profile and the presence of distinct functional groups that enhance its interaction with target enzymes compared to these other compounds.

Nagstatin originates from the actinomycete Streptomyces amakusaensis strain MG846-fF3, which was isolated from soil samples collected from Amakusa Island in Japan [1] [2]. This bacterium belongs to the genus Streptomyces, which represents the most prolific source of bioactive secondary metabolites, producing over 50% of all known bacterial-derived bioactive compounds [3]. Streptomyces species are characterized by their complex life cycle involving morphological differentiation and their exceptional capacity for secondary metabolite production through intricate biosynthetic pathways [4] [5].

The biosynthetic origin of nagstatin within Streptomyces amakusaensis follows the typical pattern of secondary metabolite production observed in streptomycetes, where biosynthesis is tightly regulated and occurs primarily during the stationary phase of growth [5]. The production of nagstatin is controlled by complex regulatory networks that integrate nutritional, environmental, and developmental signals to coordinate the expression of biosynthetic genes [4]. This regulatory complexity ensures that nagstatin production occurs under appropriate physiological conditions when the organism has sufficient resources to support secondary metabolism [5].

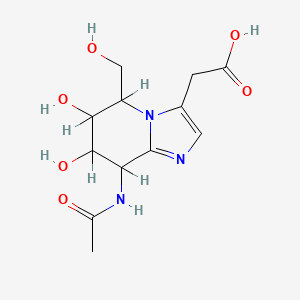

The molecular structure of nagstatin, with its molecular formula C₁₂H₁₇N₃O₆, reflects the sophisticated biosynthetic machinery of Streptomyces amakusaensis [1] [6]. The compound features an imidazole ring system integrated with a sugar-like backbone, indicating involvement of both nitrogen metabolism and carbohydrate biosynthetic pathways [7] [8]. This structural complexity suggests that nagstatin biosynthesis requires the coordinated action of multiple enzymatic systems, including those involved in amino acid metabolism, sugar nucleotide biosynthesis, and specialized tailoring reactions [9] [10].

The biosynthetic capacity of Streptomyces amakusaensis extends beyond nagstatin production, as this organism also produces tuberin, another bioactive metabolite [2] [11]. This co-production pattern is characteristic of Streptomyces species, which typically harbor multiple biosynthetic gene clusters within their large genomes, allowing for the simultaneous or sequential production of diverse secondary metabolites under different environmental conditions [12] [3].

Gene Clusters Responsible for Production

While the specific gene cluster responsible for nagstatin biosynthesis has not been fully characterized in the literature, insights can be drawn from the biosynthetic organization of related compounds and the general architecture of Streptomyces secondary metabolite gene clusters [4] [5]. Based on comparative analysis with structurally related glycosidase inhibitors and the biosynthetic patterns observed in other Streptomyces species, the nagstatin biosynthetic gene cluster likely contains several functional categories of genes [13] [3].

The putative nagstatin gene cluster would be expected to contain core biosynthetic genes encoding enzymes responsible for the formation of the imidazole-containing backbone [9]. These may include nonribosomal peptide synthetase (NRPS) modules or hybrid NRPS-polyketide synthase (PKS) systems, given the compound's mixed amino acid and carbohydrate-derived structural features [12] [14]. The presence of an imidazole ring suggests involvement of histidine biosynthetic enzymes or specialized imidazole-forming activities [9] [15].

Sugar nucleotide biosynthesis genes would be essential for providing the activated sugar precursors required for nagstatin formation [16] [17]. These genes would encode enzymes involved in the hexosamine biosynthetic pathway, including glucosamine-phosphate N-acetyltransferase, UDP-N-acetylglucosamine pyrophosphorylase, and related sugar-modifying enzymes [17]. The integration of these sugar moieties into the final nagstatin structure would require specific glycosyltransferases with appropriate substrate specificity [16] [18].

Regulatory genes within the cluster would include pathway-specific transcriptional activators, likely belonging to the Streptomyces antibiotic regulatory protein (SARP) family [13] [5]. These cluster-situated regulators (CSRs) would be responsible for coordinating the expression of the entire biosynthetic pathway in response to appropriate physiological and environmental signals [4] [13]. Additional regulatory elements might include genes encoding autoregulator biosynthesis enzymes and their corresponding receptor proteins [5].

Transport and resistance genes would be necessary to protect the producing organism from the inhibitory effects of nagstatin and to facilitate its secretion from the cell [19] [5]. These might include ABC transporters, major facilitator superfamily transporters, or specialized efflux systems designed to handle the specific chemical properties of nagstatin [19]. Resistance mechanisms could involve target enzyme modification, compound sequestration, or alternative metabolic pathways that bypass the inhibited enzyme [5].

Regulation of Biosynthesis

The regulation of nagstatin biosynthesis follows the hierarchical control mechanisms characteristic of Streptomyces secondary metabolism, involving multiple levels of transcriptional and post-transcriptional control [4] [5]. At the highest level, global regulatory systems monitor the overall physiological state of the organism and coordinate the transition from primary to secondary metabolism [5]. These global regulators, including AfsR and AtrA, integrate signals related to nutrient availability, growth phase, and environmental stress to determine the appropriate timing for secondary metabolite production [5].

Pleiotropic regulators occupy an intermediate position in the regulatory hierarchy, affecting both morphological development and secondary metabolite production [4] [5]. These regulators, such as AdpA and various sigma factors, help coordinate the complex developmental program of Streptomyces with the onset of secondary metabolism [5]. The regulation of nagstatin biosynthesis would be influenced by these pleiotropic systems, ensuring that production occurs during appropriate developmental stages [4].

Pathway-specific regulation represents the most direct level of control over nagstatin biosynthesis [13] [5]. The putative nagstatin gene cluster would contain cluster-situated regulators (CSRs) that specifically control the expression of the biosynthetic genes [13]. These CSRs, likely belonging to the SARP family, would respond to specific signals indicating favorable conditions for nagstatin production [13] [5]. The activity of these pathway-specific regulators would be modulated by the binding of small molecule effectors, including pathway intermediates or end products [13].

Nutritional regulation plays a crucial role in controlling nagstatin biosynthesis, as secondary metabolite production is strongly influenced by the availability of carbon, nitrogen, and phosphorus sources [5]. The DasR regulatory system, which responds to N-acetylglucosamine availability, would be particularly relevant for nagstatin regulation given the compound's role as a β-N-acetylglucosaminidase inhibitor [5]. This creates a potential feedback mechanism where the availability of the enzyme's substrate influences the production of its inhibitor [5].

Environmental factors such as pH, temperature, osmolarity, and the presence of competing microorganisms would also influence nagstatin biosynthesis through various stress response pathways [5]. The phosphate-sensing PhoRP system and other two-component regulatory systems would integrate these environmental signals to modulate secondary metabolite production [5]. Population density-dependent regulation through γ-butyrolactone signaling systems may also contribute to nagstatin biosynthesis control, ensuring coordinated production within microbial communities [5].

Comparative Biosynthesis with Related Compounds

Comparative analysis of nagstatin biosynthesis with related glycosidase inhibitors reveals both shared and unique biosynthetic features [9] [10]. Pochonicine, another potent β-N-acetylglucosaminidase inhibitor produced by the fungus Pochonia suchlasporia, shares functional similarity with nagstatin but exhibits distinct structural characteristics [10]. While both compounds inhibit the same target enzyme, pochonicine features a pyrrolizidine alkaloid backbone rather than the imidazole-containing structure of nagstatin [10]. This structural difference suggests distinct biosynthetic origins, with pochonicine likely derived from polyketide or alkaloid biosynthetic pathways rather than the mixed amino acid-carbohydrate pathway proposed for nagstatin [10].

The comparison with synthetic glycosidase inhibitors such as PUGNAc and Thiamet-G highlights the sophisticated biosynthetic machinery required to produce nagstatin [9]. These synthetic compounds, designed as transition state analogs, achieve their inhibitory activity through carefully engineered structural features [9]. In contrast, nagstatin represents a naturally evolved solution to glycosidase inhibition, suggesting that its biosynthetic pathway has been optimized through evolutionary processes to produce a highly effective inhibitor [9].

Analysis of sugar nucleotide biosynthesis in related Streptomyces species provides insights into the likely biosynthetic pathway for nagstatin [16] [18] [17]. The nystatin biosynthetic gene cluster in Streptomyces noursei contains genes for mycosamine biosynthesis and attachment, including glycosyltransferases, aminotransferases, and dehydratases [16] [18]. Similar enzymatic activities would be required for nagstatin biosynthesis, particularly for the formation and incorporation of the sugar-derived portions of the molecule [16] [17].

The hexosamine biosynthetic pathway (HBP) represents a conserved metabolic route that could contribute precursors for nagstatin formation [17]. This pathway generates UDP-N-acetylglucosamine from fructose-6-phosphate through the sequential action of glutamine:fructose-6-phosphate amidotransferase, glucosamine-6-phosphate N-acetyltransferase, phosphoacetylglucosamine mutase, and UDP-N-acetylglucosamine pyrophosphorylase [17]. The integration of HBP products into secondary metabolite biosynthesis is well-documented in Streptomyces, suggesting similar mechanisms may operate in nagstatin production [17].

Comparison with other imidazole-containing natural products reveals potential biosynthetic precedents for nagstatin formation [9]. Histidine-derived metabolites and imidazole-containing antibiotics produced by various actinomycetes suggest that specialized imidazole-forming enzymes exist within these organisms [9]. The incorporation of imidazole moieties into complex secondary metabolites often involves the modification of histidine or the de novo synthesis of imidazole rings through specialized enzymatic activities [9].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Tatsuta K, Miura S, Ohta S, Gunji H. Syntheses and glycosidase inhibiting activities of nagstatin analogs. J Antibiot (Tokyo). 1995 Mar;48(3):286-8. PubMed PMID: 7730168.

3: Aoyagi T, Suda H, Uotani K, Kojima F, Aoyama T, Horiguchi K, Hamada M, Takeuchi T. Nagstatin, a new inhibitor of N-acetyl-beta-D-glucosaminidase, produced by Streptomyces amakusaensis MG846-fF3. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1992 Sep;45(9):1404-8. PubMed PMID: 1429224.

4: Aoyama T, Naganawa H, Suda H, Uotani K, Aoyagi T, Takeuchi T. The structure of nagstatin, a new inhibitor of N-acetyl-beta-D-glucosaminidase. J Antibiot (Tokyo). 1992 Sep;45(9):1557-8. PubMed PMID: 1429245.

5: Tatsuta K, Ikeda Y, Miura S. Synthesis and glycosidase inhibitory activities of nagstatin triazole analogs. J Antibiot (Tokyo). 1996 Aug;49(8):836-8. PubMed PMID: 8823523.

6: Macauley MS, Vocadlo DJ. Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Biochim Biophys Acta. 2010 Feb;1800(2):107-21. doi: 10.1016/j.bbagen.2009.07.028. Epub 2009 Aug 4. Review. PubMed PMID: 19664691.

7: Usuki H, Toyo-oka M, Kanzaki H, Okuda T, Nitoda T. Pochonicine, a polyhydroxylated pyrrolizidine alkaloid from fungus Pochonia suchlasporia var. suchlasporia TAMA 87 as a potent beta-N-acetylglucosaminidase inhibitor. Bioorg Med Chem. 2009 Oct 15;17(20):7248-53. doi: 10.1016/j.bmc.2009.08.052. Epub 2009 Aug 31. PubMed PMID: 19775896.

8: Usuki H, Nitoda T, Ichikawa M, Yamaji N, Iwashita T, Komura H, Kanzaki H. TMG-chitotriomycin, an enzyme inhibitor specific for insect and fungal beta-N-acetylglucosaminidases, produced by actinomycete Streptomyces anulatus NBRC 13369. J Am Chem Soc. 2008 Mar 26;130(12):4146-52. doi: 10.1021/ja077641f. Epub 2008 Feb 29. PubMed PMID: 18307344.